molecular formula C8H10Cl8S B14545437 1,1,1,3-Tetrachloro-4-[(2,4,4,4-tetrachlorobutyl)sulfanyl]butane CAS No. 62251-21-2

1,1,1,3-Tetrachloro-4-[(2,4,4,4-tetrachlorobutyl)sulfanyl]butane

Cat. No.: B14545437
CAS No.: 62251-21-2
M. Wt: 421.8 g/mol
InChI Key: JITSSOUNAKWZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3-Tetrachloro-4-[(2,4,4,4-tetrachlorobutyl)sulfanyl]butane is a chlorinated organic compound It is characterized by the presence of multiple chlorine atoms and a sulfanyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3-Tetrachloro-4-[(2,4,4,4-tetrachlorobutyl)sulfanyl]butane typically involves the chlorination of butane derivatives. The process may include the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient chlorination.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3-Tetrachloro-4-[(2,4,4,4-tetrachlorobutyl)sulfanyl]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,1,1,3-Tetrachloro-4-[(2,4,4,4-tetrachlorobutyl)sulfanyl]butane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chlorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1,1,1,3-Tetrachloro-4-[(2,4,4,4-tetrachlorobutyl)sulfanyl]butane involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity. The pathways involved in its action can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: This compound has similar chlorination but includes fluorine atoms, which can alter its chemical properties and reactivity.

    2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane: Another similar compound with both chlorine and fluorine atoms, offering different reactivity and applications.

    1,1,1,3-Tetrachloro-4-phenylbutane:

Uniqueness

1,1,1,3-Tetrachloro-4-[(2,4,4,4-tetrachlorobutyl)sulfanyl]butane is unique due to the presence of both multiple chlorine atoms and a sulfanyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

62251-21-2

Molecular Formula

C8H10Cl8S

Molecular Weight

421.8 g/mol

IUPAC Name

1,1,1,3-tetrachloro-4-(2,4,4,4-tetrachlorobutylsulfanyl)butane

InChI

InChI=1S/C8H10Cl8S/c9-5(1-7(11,12)13)3-17-4-6(10)2-8(14,15)16/h5-6H,1-4H2

InChI Key

JITSSOUNAKWZJH-UHFFFAOYSA-N

Canonical SMILES

C(C(CSCC(CC(Cl)(Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.